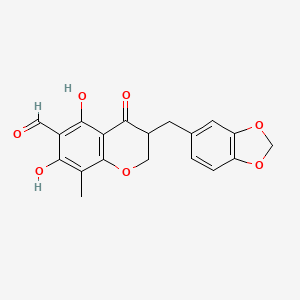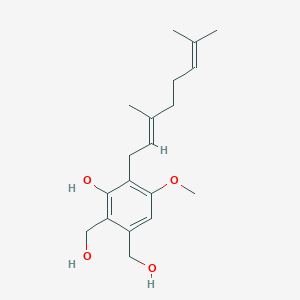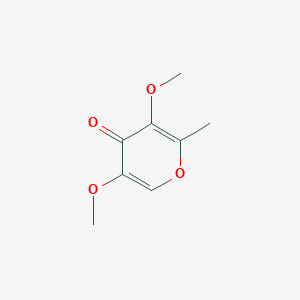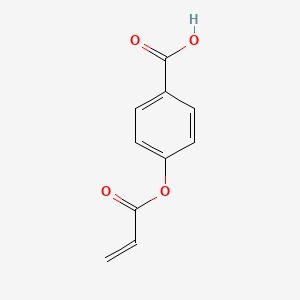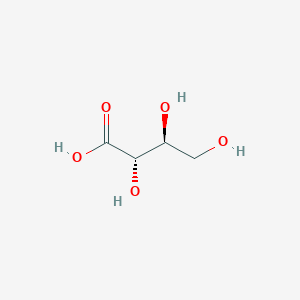
L-erythronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-erythronic acid is an erythronic acid. It is an enantiomer of a D-erythronic acid.
Applications De Recherche Scientifique
Environmental Impact Assessment
One of the notable applications of L-erythronic acid, as a derivative in this context, is in assessing environmental impacts. A study focused on the effects of the antibiotic erythromycin, which involves L-erythronic acid in its structure, on marine fish highlights the importance of understanding the environmental distribution and toxicity of such substances. This research is crucial in evaluating the potential risks to non-target organisms in aquatic ecosystems (Rodrigues et al., 2019).
Drug and Enzyme Delivery
L-erythronic acid is indirectly associated with the development of drug delivery systems, particularly involving erythrocytes (red blood cells). The use of erythrocytes for the targeted delivery of drugs, enzymes, and peptides is a significant application in medical treatments. These systems exploit the biocompatibility and biodegradability of erythrocytes to improve the efficacy and reduce the side effects of therapeutic agents (Hamidi & Tajerzadeh, 2003); (Millán et al., 2004).
Biochemical Pathway Research
L-erythronic acid is identified as a significant metabolite in transaldolase deficiency, a metabolic disorder. The presence of erythronic acid in patients' urine is a crucial marker for this condition. Research into this aspect provides insights into the biochemical pathways involved in the disease and points to potential therapeutic targets (Engelke et al., 2010).
Antioxidant and Anti-inflammatory Research
In the context of plant extracts, compounds structurally related to L-erythronic acid are studied for their antioxidant and anti-inflammatory properties. These studies are essential for developing natural remedies and supplements that can help in treating various diseases and conditions (Tunalier et al., 2007).
Nanoparticle-Based Drug Delivery
L-erythronic acid derivatives and related compounds play a role in the development of innovative drug delivery systems, such as erythrocyte membrane-camouflaged nanoparticles. These systems are designed for targeted drug delivery, especially in antitumor applications, combining the advantages of biomimicry and nanotechnology (Xia et al., 2019).
Propriétés
Nom du produit |
L-erythronic acid |
|---|---|
Formule moléculaire |
C4H8O5 |
Poids moléculaire |
136.1 g/mol |
Nom IUPAC |
(2S,3S)-2,3,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m0/s1 |
Clé InChI |
JPIJQSOTBSSVTP-HRFVKAFMSA-N |
SMILES isomérique |
C([C@@H]([C@@H](C(=O)O)O)O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



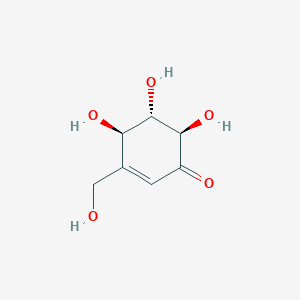
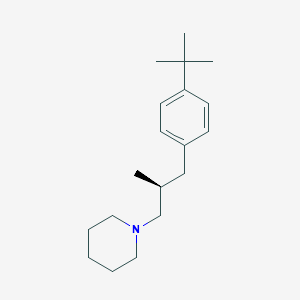
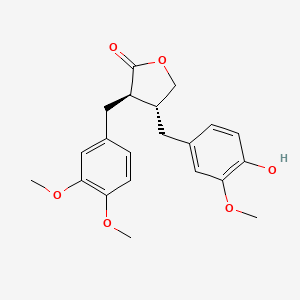
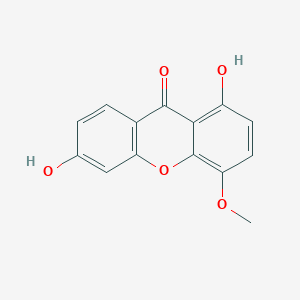
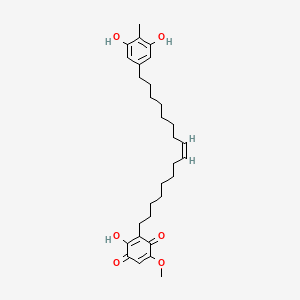
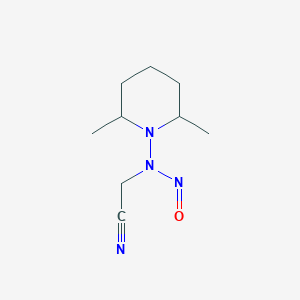
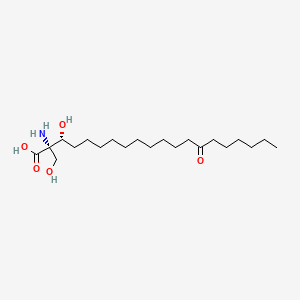
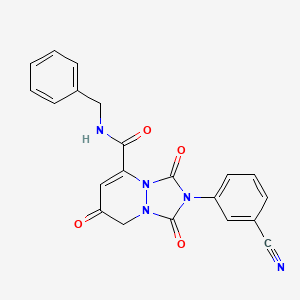

![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
